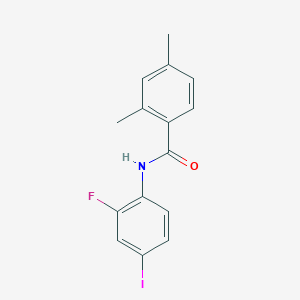
1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil, also known as MFAU, is a synthetic nucleoside analog that has been studied for its potential applications in scientific research. This compound is structurally similar to other nucleoside analogs, such as AZT, and has been shown to have antiviral and antiproliferative properties. In
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of virology, where this compound has been shown to have antiviral properties against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. This compound has also been studied for its potential applications in cancer research, where it has been shown to have antiproliferative effects against a range of cancer cell lines.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil involves its incorporation into viral or cellular DNA, where it acts as a chain terminator, preventing further DNA synthesis. This compound is selectively phosphorylated by cellular kinases, which allows it to be incorporated into DNA. Once incorporated, this compound lacks a 3'-OH group, which is required for the addition of further nucleotides, leading to chain termination.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit viral replication and cellular proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil for lab experiments is its selectivity for cellular kinases, which allows for its incorporation into DNA. This selectivity also reduces the potential for off-target effects, making it a useful tool for studying DNA synthesis and replication. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil. One area of research could be to further explore its antiviral properties, particularly against emerging viral infections. Another area of research could be to investigate its potential applications in gene therapy, where it could be used as a tool for targeted gene editing. Additionally, further research could be conducted to explore the potential use of this compound in combination with other nucleoside analogs for the treatment of cancer.
Synthesemethoden
The synthesis of 1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil involves a multi-step process that begins with the reaction of 5-iodo-2'-deoxyuridine with trimethylsilyl azide to form 5-azido-2'-deoxyuridine. This compound is then treated with 2-deoxy-2-fluoroarabinose to form 5-(2-deoxy-2-fluoroarabinofuranosyl)-2-azido-2'-deoxyuridine. The final step involves the methylation of the uracil ring to form this compound.
Eigenschaften
CAS-Nummer |
127517-43-5 |
|---|---|
Molekularformel |
C106H172N32O32 |
Molekulargewicht |
285.23 g/mol |
IUPAC-Name |
5-[(2S,3S,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-16-2-4(9(18)13-10(16)19)8-6(11)7(14-15-12)5(3-17)20-8/h2,5-8,17H,3H2,1H3,(H,13,18,19)/t5-,6+,7?,8+/m1/s1 |
InChI-Schlüssel |
WCXOIXQZTJXMQW-CLTDUVIFSA-N |
Isomerische SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])F |
SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Kanonische SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Synonyme |
1-methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil 1-methyl-5-(30azido-2,3-dideoxy-2-fluoro-veta-D-arabinofuranosyl)uracil MADFAFU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)


![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)





![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)

